N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a morpholinoethyl chain. The fluorophenyl group may enhance metabolic stability and receptor-binding affinity, as seen in other fluorinated pharmaceuticals, while the morpholinoethyl and methylindolin groups could influence solubility and target engagement .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-27-9-8-17-14-16(6-7-20(17)27)21(28-10-12-31-13-11-28)15-25-22(29)23(30)26-19-5-3-2-4-18(19)24/h2-7,14,21H,8-13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMBKXZWRFAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under controlled conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 2-fluoroaniline, which is coupled with the oxalamide core through nucleophilic substitution.
Attachment of the methylindolinyl group: This is often done via a Friedel-Crafts acylation reaction, where the indole derivative is acylated with the oxalamide intermediate.
Incorporation of the morpholinoethyl group: This final step can be achieved through a nucleophilic substitution reaction, where the morpholine derivative is introduced to the oxalamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Application: Pharmaceutical Potential: The target compound’s fluorophenyl and morpholinoethyl groups align with motifs seen in bioactive molecules (e.g., BNM-III-170’s fluorophenyl enhances antiviral activity ). In contrast, flavoring agents like S336 and XXXX prioritize aromatic and pyridyl groups for taste modulation . Morpholinoethyl Group: This moiety may improve solubility and blood-brain barrier penetration, differentiating it from flavor compounds with simpler alkyl chains.
Metabolism and Safety: Flavoring oxalamides (e.g., S336) exhibit rapid hepatic metabolism without amide hydrolysis, minimizing toxicity risks . The target compound’s indolin and morpholino groups, however, may introduce alternative pathways (e.g., oxidative dealkylation or ring hydroxylation) . Regulatory evaluations for flavoring agents (NOEL = 8–100 mg/kg/day ) suggest a high safety margin. If the target compound is pharmaceutical, its safety profile would require specific assessment due to structural complexity.
Research Findings and Implications
Metabolic and Toxicological Considerations
- Hydrolysis Resistance: Unlike simpler amides, oxalamides like S336 resist hydrolysis due to steric hindrance, but morpholinoethyl groups in the target compound may alter this trend .
- Toxicity Predictions : The Joint FAO/WHO Committee’s evaluation of structurally related compounds highlights the importance of substituent-driven metabolic outcomes. For example, methoxy groups in flavoring agents are metabolized via demethylation, whereas fluorophenyl groups may lead to longer half-lives .
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl group , an oxalamide functional group , and a morpholinoethyl moiety linked to a 1-methylindolin-5-yl group . Its molecular formula is with a molecular weight of approximately 439.5 g/mol . The presence of these functional groups indicates possible interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily hypothesized to involve:
- Kinase Inhibition : The oxalamide moiety is often found in compounds that inhibit kinases, suggesting that this compound may affect cellular signaling pathways by inhibiting specific kinases.
- Receptor Interaction : The indole structure may facilitate interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related oxalamides have shown their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer activity | Kinase inhibition, GPCR interaction |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)ethyl)oxalamide | Antiproliferative effects against various cancer cell lines | Apoptosis induction |
| N1-(3-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)ethyl)oxalamide | Neuroprotective effects | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
